molecular formula C14H26N6O2S B2866245 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide CAS No. 2034574-34-8

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide

Cat. No.: B2866245
CAS No.: 2034574-34-8
M. Wt: 342.46
InChI Key: QJKODXMUZVLZQG-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide is a complex organic compound that stands out due to its multi-functional groups. It's used predominantly in research and industrial applications, thanks to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis processes. It starts with the formation of 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazine, which is then subjected to various reactions to introduce the sulfonamide group and the butane side chain. Typical reaction conditions include the use of strong bases and solvents like dimethylformamide.

Industrial Production Methods: In industrial settings, this compound is produced in larger batches using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques like chromatography and crystallization are employed to ensure product consistency.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: : The compound can undergo nucleophilic substitution due to the presence of the triazine ring.

  • Oxidation and Reduction: : Certain functional groups within the molecule can be oxidized or reduced, leading to different derivatives.

  • Condensation Reactions: : The sulfonamide and dimethylamino groups allow for various condensation reactions under suitable conditions.

Common Reagents and Conditions:
  • Oxidizing Agents: : KMnO4, H2O2

  • Reducing Agents: : LiAlH4, NaBH4

  • Nucleophiles: : NaOH, KCN

Major Products Formed: Depending on the reaction conditions, major products can include sulfonamide derivatives, triazine-based compounds, and various substituted amines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis and for the development of new chemical entities.

Biology: In biological research, it's used for modifying proteins and peptides due to its reactive groups.

Industry: It finds use in the manufacturing of dyes, agrochemicals, and specialty polymers.

Mechanism of Action

Molecular Targets and Pathways: The compound interacts with various biological targets through its functional groups. The triazine ring is known for its affinity towards enzyme active sites, while the sulfonamide group can interact with amino acid residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds:

  • N-((4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide

  • N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide

Uniqueness: Compared to these similar compounds, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide has a unique combination of functional groups that offers enhanced reactivity and specificity, making it particularly valuable in diverse scientific research fields.

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Properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N6O2S/c1-4-5-10-23(21,22)15-11-12-16-13(19(2)3)18-14(17-12)20-8-6-7-9-20/h15H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKODXMUZVLZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC1=NC(=NC(=N1)N(C)C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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